molecular formula C10H8N2O3S B2609062 N-methyl-5-nitro-1-benzothiophene-2-carboxamide CAS No. 478248-42-9

N-methyl-5-nitro-1-benzothiophene-2-carboxamide

Cat. No. B2609062
CAS RN: 478248-42-9
M. Wt: 236.25
InChI Key: FYVUPXRNSBHAJW-UHFFFAOYSA-N
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Description

“N-methyl-5-nitro-1-benzothiophene-2-carboxamide” is a chemical compound with the CAS Number: 478248-42-9 . It has a molecular weight of 236.25 and its IUPAC name is N-methyl-5-nitro-1-benzothiophene-2-carboxamide .


Molecular Structure Analysis

The molecular structure of “N-methyl-5-nitro-1-benzothiophene-2-carboxamide” can be represented by the linear formula C10H8N2O3S . The InChI code for this compound is 1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13) .


Physical And Chemical Properties Analysis

“N-methyl-5-nitro-1-benzothiophene-2-carboxamide” is a solid compound .

Scientific Research Applications

Synthetic Chemistry and Compound Development

Studies demonstrate the synthesis and transformation of compounds structurally related to N-methyl-5-nitro-1-benzothiophene-2-carboxamide, highlighting methodologies for creating derivatives with potential biological or material applications. For instance, El’chaninov et al. (2018) detailed the synthesis and transformations of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, showing a pathway that could be analogous for synthesizing derivatives of N-methyl-5-nitro-1-benzothiophene-2-carboxamide (El’chaninov, Aleksandrov, & Stepanov, 2018).

Biological Evaluation for Antitumor Activity

Research on benzothiazole derivatives, which share a core structural similarity to N-methyl-5-nitro-1-benzothiophene-2-carboxamide, suggests potential antitumor applications. Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives as potent antitumor agents, revealing a derivative that exhibited significant in vivo inhibitory effects on tumor growth. This suggests that with appropriate modification, N-methyl-5-nitro-1-benzothiophene-2-carboxamide derivatives could also possess antitumor properties (Yoshida et al., 2005).

Antimicrobial and Antifungal Activities

Compounds structurally related to N-methyl-5-nitro-1-benzothiophene-2-carboxamide have shown antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents. Vasu et al. (2005) reported on thiophene-3-carboxamide derivatives exhibiting both antibacterial and antifungal activities, suggesting that similar activities could be explored in N-methyl-5-nitro-1-benzothiophene-2-carboxamide derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Material Science Applications

The synthesis and characterization of related compounds also highlight potential applications in material science, such as the development of novel organic materials for electronics or photonics. For example, Prabukanthan et al. (2021) detailed the synthesis, spectroscopic analysis, and DFT studies of N-(2-methyl-5-nitro-phenyl)benzamide, showcasing its potential in creating materials with specific optical properties (Prabukanthan, Bhakyajothi, Kumar, Harichandran, Dinakaran, & Seenuvasakumaran, 2021).

Safety And Hazards

The safety information for “N-methyl-5-nitro-1-benzothiophene-2-carboxamide” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

N-methyl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVUPXRNSBHAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5-nitro-1-benzothiophene-2-carboxamide

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